N-tert-butyl-2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide
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Overview
Description
N-tert-butyl-2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide is a complex organic compound known for its applications in various scientific fields. This compound is particularly notable for its role in click chemistry, a class of biocompatible chemical reactions that are used to join substrates of interest with specific biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide typically involves multiple steps. One common method includes the reaction of tert-butylamine with 2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenol in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed under inert atmosphere.
Substitution: Sodium azide, potassium cyanide; usually conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-tert-butyl-2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-tert-butyl-2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide primarily involves its role as a ligand in CuAAC reactions. It coordinates with copper ions, facilitating the cycloaddition of azides and alkynes to form triazoles. This reaction is highly efficient and selective, making it valuable for various applications .
Comparison with Similar Compounds
Similar Compounds
2-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid: Another ligand used in CuAAC reactions, known for its high catalytic efficiency.
3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid: Similar in structure and function, but with different solubility properties.
Uniqueness
N-tert-butyl-2-{2-methoxy-4-[(1H-1,2,4-triazol-3-ylamino)methyl]phenoxy}acetamide stands out due to its unique combination of high reactivity, biocompatibility, and reduced cytotoxicity. These properties make it particularly valuable for applications in bioconjugation and drug delivery .
Properties
Molecular Formula |
C16H23N5O3 |
---|---|
Molecular Weight |
333.39 g/mol |
IUPAC Name |
N-tert-butyl-2-[2-methoxy-4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C16H23N5O3/c1-16(2,3)20-14(22)9-24-12-6-5-11(7-13(12)23-4)8-17-15-18-10-19-21-15/h5-7,10H,8-9H2,1-4H3,(H,20,22)(H2,17,18,19,21) |
InChI Key |
ITGZDQSGYBKHOE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNC2=NC=NN2)OC |
Canonical SMILES |
CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNC2=NC=NN2)OC |
solubility |
30.8 [ug/mL] |
Origin of Product |
United States |
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